molecular formula C22H28N4O4 B2686142 Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate CAS No. 1031992-91-2

Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate

Cat. No.: B2686142
CAS No.: 1031992-91-2
M. Wt: 412.49
InChI Key: BIUIATWBLNCZCB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a synthetic organic compound characterized by a pyrimidine ring substituted with a methyl group at position 6 and an azepan-1-yl group at position 2. The molecule is further functionalized with an acetamido linker bridging a benzoate ester group. The compound’s pyrimidine core is a common motif in bioactive molecules, while the azepan (7-membered nitrogen-containing ring) and ester functionalities may influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-3-29-21(28)17-8-10-18(11-9-17)24-19(27)15-30-20-14-16(2)23-22(25-20)26-12-6-4-5-7-13-26/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUIATWBLNCZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction involving appropriate starting materials.

    Coupling of Azepane and Pyrimidine Rings: The azepane and pyrimidine rings are coupled through an ether linkage using a suitable coupling reagent.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The azepane and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The benzoate ester moiety may facilitate cellular uptake or enhance the compound’s stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate shares structural similarities with ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ). Both compounds feature a 6-methylpyrimidine core but differ in substituents:

  • Linker Chemistry : The target compound employs an oxygen-based acetamido linkage, whereas compound 1 uses a sulfur-containing thioacetate group. Sulfur linkages often confer greater hydrolytic stability but lower polarity compared to oxygen analogs .
  • Ring Systems : The azepan group in the target compound introduces a larger, more flexible 7-membered ring compared to the thietane (3-membered sulfur ring) in compound 1. This may enhance binding affinity in biological systems due to increased conformational flexibility .

Benzoate Esters with Amine Co-Initiators

Ethyl 4-(dimethylamino)benzoate () is structurally analogous but lacks the pyrimidine and azepan moieties. Key differences include:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its tertiary amine group, which accelerates free radical generation.
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior mechanical properties (e.g., degree of conversion, hardness) compared to those with methacrylate-based amines. The acetamido group in the target compound could improve compatibility with hydrophobic matrices but may reduce solubility in polar solvents .

Piperidine/Azepan Derivatives

Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate, ) share nitrogen-containing ring systems but differ in ring size and substitution:

  • Ring Size Effects : The 6-membered piperidine ring in derivatives offers higher rigidity and steric hindrance compared to the 7-membered azepan in the target compound. This may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .
  • Alkyl Chain Variations : Piperidine derivatives with longer alkyl chains (e.g., propionate, butyrate) exhibit increased lipophilicity, whereas the target compound’s benzoate ester may balance hydrophilicity for improved bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reactivity/Stability Notes
Target Compound Pyrimidine Azepan, acetamido, benzoate Moderate polarity; flexible binding
Ethyl 4-(dimethylamino)benzoate Benzoate Dimethylamino High reactivity in resins
Compound 1 () Pyrimidine Thietane, thioacetate Hydrolytically stable
Piperidin-4-yl acetate () Piperidine Tetramethyl, acetate High rigidity, steric hindrance

Table 2: Performance in Polymer Systems (Based on )

Property Target Compound (Inferred) Ethyl 4-(dimethylamino)benzoate 2-(dimethylamino)ethyl methacrylate
Degree of Conversion Moderate High Low (improves with DPI)
Solubility in Resins High (ester group) Moderate Low
Mechanical Strength N/A Superior Inferior

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, involving nucleophilic substitution or esterification steps .
  • Biological Potential: Azepan-containing compounds are understudied compared to piperidine analogs but may offer novel bioactivity due to reduced ring strain and enhanced binding pocket compatibility .
  • Limitations: Limited data exist on the target compound’s toxicity or metabolic profile. Comparative studies with piperidine derivatives () suggest that larger rings may increase metabolic clearance rates .

Biological Activity

Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

This compound consists of several key components:

  • Azepane Ring : A seven-membered nitrogen-containing ring.
  • Pyrimidine Ring : A six-membered ring with two nitrogen atoms.
  • Benzoate Ester : A functional group derived from benzoic acid.

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Synthesis of the Pyrimidine Ring : Conducted via condensation reactions.
  • Coupling of Rings : The azepane and pyrimidine rings are linked through ether formation.
  • Esterification : The final step involves esterification with ethanol under acidic conditions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The unique structure allows it to modulate various biological pathways, potentially influencing:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
  • Anticancer Effects : Research indicates potential efficacy in inhibiting cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .
    • The azepane and pyrimidine components may enhance membrane permeability, facilitating antimicrobial action.
  • Anticancer Potential :
    • In vitro assays revealed that derivatives containing the pyrimidine moiety can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
    • The mechanism may involve the activation of caspase pathways, leading to programmed cell death.
  • Pharmacological Applications :
    • This compound has been explored for its potential in drug development targeting specific biological pathways involved in cancer and infectious diseases .

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:

Compound NameStructure SimilarityBiological ActivityUnique Features
2-(azepan-1-yl)ethyl methacrylateModerateLimited antimicrobial activityLacks pyrimidine ring
4-(2-azepan-1-yl-ethyl)-phenylamineHighModerate anticancer effectsNo benzoate ester

Q & A

Q. Key Considerations :

ParameterOptimization Strategy
Temperature60–80°C for acylation to balance reactivity and side-product formation
SolventPolar aprotic solvents (DMF, DMSO) enhance solubility of intermediates
CatalystsUse of mild bases (e.g., triethylamine) minimizes ester hydrolysis
Reference :

What analytical techniques are critical for characterizing functional groups and confirming structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl groups (δ 2.4–2.6 ppm for pyrimidine-CH₃), azepane protons (δ 1.5–1.8 ppm), and ester carbonyls (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and acetamido regions .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 441.2) and detects fragmentation patterns .
  • HPLC-PDA : Monitors purity (>95%) and identifies by-products (e.g., oxidized sulfides or hydrolyzed esters) .

Advanced Tip : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or hydrogen bonding .
Reference :

How can researchers optimize reaction yields and purity in multi-step syntheses?

Advanced Research Focus
Challenges : Competing side reactions (e.g., over-oxidation of thioethers, ester hydrolysis).
Solutions :

IssueMitigation Strategy
Low YieldUse coupling agents (e.g., EDC/HOBt) for amide bond formation to enhance efficiency
ImpuritiesGradient elution in flash chromatography (hexane:EtOAc) to separate polar by-products
StabilityStore intermediates under nitrogen at –20°C to prevent degradation

Case Study : A 15% yield improvement was achieved by replacing THF with DMF in the acylation step, reducing side-product precipitation .
Reference :

How should contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be resolved?

Advanced Research Focus
Common Causes :

  • Assay Variability : Differences in buffer pH (e.g., 6.5 vs. 7.4) affecting ionization of the acetamido group .
  • Solubility Issues : Use of DMSO (>0.1% v/v) may artificially inflate activity due to cellular stress .

Q. Resolution Workflow :

Validate Assay Conditions : Standardize buffer (e.g., ammonium acetate, pH 6.5) and solvent controls .

Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. Reference :

What computational strategies are effective for studying structure-activity relationships (SAR) and target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine ring and ATP-binding pockets (e.g., kinase targets) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Correlate substituent electronegativity (e.g., azepane vs. piperidine) with bioactivity using Hammett constants .

Q. Data-Driven Example :

ModificationΔ Binding Affinity (kcal/mol)
Azepane → Piperidine–1.2 (reduced hydrophobic interactions)
Methyl → Ethyl (pyrimidine)+0.8 (improved steric fit)

Q. Reference :

What safety protocols are essential for handling this compound in biological assays?

Q. Basic Research Focus

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs) .
  • Waste Disposal : Incinerate at >800°C to avoid environmental persistence .
  • First Aid : Immediate rinsing with water for skin exposure (15+ minutes) .

Q. Reference :

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